molecular formula C13H13NO2S B1666577 N-(3-Methylphenyl)benzenesulfonamide CAS No. 13587-57-0

N-(3-Methylphenyl)benzenesulfonamide

Cat. No.: B1666577
CAS No.: 13587-57-0
M. Wt: 247.31 g/mol
InChI Key: HZGIAHQDIKAYKS-UHFFFAOYSA-N
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Description

Contextualization within the Benzenesulfonamide (B165840) Chemical Class

N-(3-Methylphenyl)benzenesulfonamide belongs to the benzenesulfonamide class, a group of organic compounds characterized by a benzene (B151609) ring attached to a sulfonamide group (-SO₂NH₂). This structural motif is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities. The versatility of the benzenesulfonamide scaffold allows for systematic modifications, such as the introduction of substituents on the benzene rings, to modulate the compound's physicochemical properties and biological interactions. This compound itself is an N-aryl substituted benzenesulfonamide, where the nitrogen of the sulfonamide group is bonded to a 3-methylphenyl (m-tolyl) group. This specific substitution pattern influences its three-dimensional structure and intermolecular interactions, making it a subject of interest for comparative studies within its chemical class.

Historical Perspective of Sulfonamide Research Contributions

The journey of sulfonamide research began in the 1930s with the groundbreaking discovery of Prontosil, the first commercially available antibacterial agent. This discovery, which earned Gerhard Domagk the Nobel Prize in Medicine in 1939, unveiled the therapeutic potential of the sulfonamide functional group and ushered in the era of chemotherapy. Early research quickly established that the in vivo activity of Prontosil was due to its metabolic conversion to sulfanilamide, the core structure of the first generation of "sulfa drugs." This revelation sparked extensive synthetic efforts to create derivatives with improved efficacy and broader spectrum of activity. The benzenesulfonamide core became a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. This historical foundation paved the way for the development of a vast library of sulfonamide-containing compounds with applications extending beyond antibacterial agents to diuretics, hypoglycemics, and anticancer agents.

Significance of this compound as a Model Compound for Academic Inquiry

This compound has emerged as a significant model compound for academic research, primarily in the fields of crystallography and conformational analysis. Its relatively simple, yet non-symmetrical, structure allows for detailed investigation into the effects of substituent placement on molecular geometry and crystal packing.

Spectroscopic and Structural Characterization: The purity and structure of synthesized this compound are routinely confirmed using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. nih.govajchem-b.com IR spectra of N-(aryl)benzenesulfonamides show characteristic absorption bands for N-H, S=O (asymmetric and symmetric), S-N, and C-N stretching vibrations. researchgate.net The precise frequencies of these vibrations provide insights into the electronic environment of the functional groups. 1H and 13C NMR spectroscopy are used to assign the chemical shifts of the protons and carbons in the two benzene rings, allowing for a detailed understanding of the electronic distribution within the molecule. researchgate.net

Crystal and Structural Data for this compound and Related Compounds
CompoundMolecular FormulaCrystal SystemDihedral Angle Between Rings (°)Reference
This compoundC₁₃H₁₃NO₂SOrthorhombic67.9 (1) / 68.6 (1) nih.gov
N-(2-Methylphenyl)benzenesulfonamideC₁₃H₁₃NO₂S-61.5 (1) nih.gov
N-(3-Chlorophenyl)benzenesulfonamideC₁₂H₁₀ClNO₂S-65.4 (1) nih.gov
4-Methyl-N-(3-methylphenyl)benzenesulfonamideC₁₄H₁₅NO₂SMonoclinic83.9 (1) mdpi.com

The study of this compound and its analogs allows researchers to systematically probe how the position and nature of substituents influence conformational preferences. For instance, in the crystal structure of this compound, the conformation of the N-H bond is syn to the meta-methyl group. nih.gov In contrast, the N-H bond in 4-Methyl-N-(3-methylphenyl)benzenesulfonamide adopts an anti conformation relative to the 3-methyl group. mdpi.com These subtle differences, dictated by electronic and steric effects, have profound implications for how the molecules pack in a crystal lattice and how they might interact with biological targets. This makes this compound an excellent model for understanding the fundamental principles of molecular recognition and solid-state chemistry.

Overview of Current Research Trajectories and Gaps

Current research involving benzenesulfonamide derivatives is highly active, particularly in the realm of medicinal chemistry. The scaffold is continuously being explored for the development of new therapeutic agents, including inhibitors for enzymes like carbonic anhydrase and as anticancer agents. researchgate.net The "tail approach," where modifications are made to the aryl groups appended to the core structure, is a common strategy to enhance potency and selectivity for specific biological targets.

However, concerning this compound specifically, the research landscape presents several gaps and opportunities for future investigation:

Biological Activity Screening: While the structural aspects of this compound are well-documented, there is a noticeable lack of comprehensive studies on its biological activities. Screening this compound against a wide range of biological targets could uncover previously unknown therapeutic potential.

Conformational Dynamics in Solution: The majority of the conformational data for this compound comes from solid-state X-ray diffraction studies. There is a gap in understanding its conformational preferences and dynamics in solution. Such studies, using advanced NMR techniques, would provide a more complete picture of its behavior in a biologically relevant environment.

Quantitative Structure-Activity Relationship (QSAR) Studies: this compound and its close analogs are ideal candidates for inclusion in QSAR studies. nih.govopenpharmaceuticalsciencesjournal.com By systematically synthesizing derivatives and correlating their structural features with biological activity, predictive models could be developed to guide the design of more potent and selective sulfonamide-based drugs.

Application as a Synthetic Scaffold: While recognized as a model for physical organic chemistry studies, its potential as a versatile starting material or scaffold for the synthesis of more complex molecules remains underexplored. Future research could focus on leveraging the known reactivity of the benzenesulfonamide core to build novel chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-11-6-5-7-12(10-11)14-17(15,16)13-8-3-2-4-9-13/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGIAHQDIKAYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159586
Record name Benzenesulfono-m-toluidide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13587-57-0
Record name N-(3-Methylphenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13587-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfono-m-toluidide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfono-m-toluidide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Crystallographic Analysis of N 3 Methylphenyl Benzenesulfonamide

Single-Crystal X-ray Diffraction Studies of N-(3-Methylphenyl)benzenesulfonamide

X-ray crystallography has revealed that this compound crystallizes in an orthorhombic system. nih.gov The detailed analysis of its crystal structure provides critical insights into molecular geometry, bond angles, and the spatial relationship between its constituent aromatic rings.

The asymmetric unit of a crystal is the smallest part of the crystal structure from which the entire lattice can be generated by symmetry operations. For this compound, the asymmetric unit contains two crystallographically independent molecules. nih.gov This means that while the two molecules have the same chemical formula, they exhibit subtle differences in their conformations and orientations within the crystal lattice.

The conformation of the sulfonamide linkage is a key structural feature. In the crystal structure of this compound, the conformation of the N-H bonds is observed to be syn to the meta-methyl groups on the aniline (B41778) benzene (B151609) rings. nih.gov This specific orientation is noteworthy as it contrasts with the anti conformation seen in related structures, such as 4-methyl-N-(3-methylphenyl)benzenesulfonamide. nih.govnih.gov This indicates that substituent positions on the aromatic rings can significantly influence the rotational position of the N-H bond. In the related compound N-(3-Methylphenyl)-2-nitrobenzenesulfonamide, the N-H bond is also found to be syn with respect to the meta-methyl group. nih.gov

Dihedral Angles Between Aromatic Rings
Molecule in Asymmetric UnitDihedral Angle (°)Reference
Molecule 167.9 (1) nih.govresearchgate.netnih.gov
Molecule 268.6 (1) nih.govresearchgate.netnih.gov

The flexibility of the sulfonamide bridge (C—SO₂—NH—C) is critical to the molecule's conformation. The torsion angle, which describes the rotation around the S-N bond, defines the spatial relationship between the two aromatic systems. For this compound, the C—SO₂—NH—C torsion angles for the two independent molecules are 55.8 (2)° and -58.4 (3)°. researchgate.netnih.gov These values indicate a gauche conformation for the N-C bond relative to the S=O bonds, a feature commonly observed in related sulfonamide structures. nih.govresearchgate.netnih.gov This twisted conformation at the sulfur atom is a defining characteristic of the molecule's three-dimensional structure. researchgate.net

Sulfonamide Linkage Torsion Angles
Molecule in Asymmetric UnitC—SO₂—NH—C Torsion Angle (°)Reference
Molecule 155.8 (2) researchgate.netnih.gov
Molecule 2-58.4 (3) researchgate.netnih.gov

Intermolecular Interactions and Supramolecular Architecture

The crystal packing of this compound is stabilized by a network of non-covalent interactions, primarily hydrogen bonds. These interactions link individual molecules into a well-defined supramolecular architecture.

Hydrogen Bond Parameters
Donor-H···AcceptorInteraction TypeRole in Crystal Structure
N-H···O=SIntermolecular Hydrogen BondLinks molecules into chains, stabilizing the primary supramolecular structure. nih.gov
C-H···O=SWeak Intermolecular Hydrogen BondProvides additional stabilization to the three-dimensional crystal packing. nsf.gov

Formation of Chains, Dimers, and Other Supramolecular Motifs

The crystal structure of this compound reveals the formation of supramolecular chains through specific intermolecular interactions. nih.gov In the crystal, molecules are linked by intermolecular N—H⋯O hydrogen bonds. nih.gov These interactions create a chain motif that propagates throughout the crystal lattice. The asymmetric unit of the title compound contains two independent molecules, and both are involved in this hydrogen-bonding network. nih.gov

The primary hydrogen bonds observed are N1—H1N⋯O1 and N2—H2N⋯O3, which link the molecules into chains. nih.gov The formation of such hydrogen-bonded chains is a common feature in the crystal packing of arylsulfonamides. researchgate.netresearchgate.net In related structures, these N—H⋯O hydrogen bonds can lead to the formation of not only chains but also dimeric units and more complex three-dimensional architectures. nih.gov

Table 1: Hydrogen-Bond Geometry (Å, °) for this compound

D—H⋯A D—H H⋯A D⋯A D—H⋯A
N1—H1N⋯O1¹ 0.87 (3) 2.08 (3) 2.919 (3) 162 (3)
N2—H2N⋯O3² 0.82 (3) 2.17 (3) 2.981 (3) 178 (3)

Data sourced from Acta Crystallographica Section E. nih.gov

Comparative Structural Analysis with Related N-(aryl)-arylsulfonamides

The structural features of this compound have been compared with those of other N-(aryl)-arylsulfonamides to understand the effects of substituents on molecular conformation and crystal packing. nih.gov These comparative studies are essential for establishing structure-property relationships within this class of compounds. researchgate.netnih.gov

Substituent Effects on Molecular Conformation

Substituents on the aryl rings significantly influence the molecular conformation of N-(aryl)-arylsulfonamides. nih.govznaturforsch.com In the two independent molecules of this compound, the conformation of the N—H bond is syn to the meta-methyl group on the aniline benzene ring. nih.gov This contrasts with the anti conformation observed in several related compounds. For instance, an anti conformation is seen with respect to the ortho-methyl group in N-(2-methylphenyl)benzenesulfonamide, the meta-chloro group in N-(3-chlorophenyl)benzenesulfonamide, and the meta-methyl group in 4-methyl-N-(3-methylphenyl)benzenesulfonamide. nih.govnih.gov

The orientation of the two benzene rings relative to each other is also sensitive to substitution. In this compound, the dihedral angles between the rings are 67.9 (1)° and 68.6 (1)° for the two molecules in the asymmetric unit. nih.gov These values differ from those in related sulfonamides, highlighting the conformational impact of substituent placement and identity. nih.govnih.gov

Table 2: Comparison of Torsion and Dihedral Angles in Related Sulfonamides

Compound C—SO₂—NH—C Torsion Angle (°) Dihedral Angle Between Rings (°) N-H Bond Conformation
This compound (Molecule 1) 55.8 (2) 67.9 (1) syn to meta-methyl
This compound (Molecule 2) -58.4 (3) 68.6 (1) syn to meta-methyl
N-(2-Methylphenyl)benzenesulfonamide - 61.5 (1) anti to ortho-methyl
N-(3-Chlorophenyl)benzenesulfonamide - 65.4 (1) anti to meta-chloro
4-Methyl-N-(3-methylphenyl)benzenesulfonamide 56.7 (3) 83.9 (1) anti to meta-methyl
N-(3-Methylphenyl)-2-nitrobenzenesulfonamide 46.97 (16) 73.64 (7) syn to meta-methyl

Data compiled from multiple crystallographic studies. nih.govnih.govresearchgate.netnih.gov

Influence of Substituents on Crystal Packing and Hydrogen Bonding

The nature and position of substituents on the aryl rings also dictate the crystal packing and hydrogen bonding patterns in N-(aryl)-arylsulfonamides. researchgate.netnih.gov In this compound, the crystal packing is primarily directed by N—H⋯O hydrogen bonds that link the molecules into infinite chains. nih.gov

Computational and Theoretical Chemistry Investigations on N 3 Methylphenyl Benzenesulfonamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules like N-(3-Methylphenyl)benzenesulfonamide with high accuracy.

The precise three-dimensional arrangement of atoms in this compound has been determined experimentally through single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁, and its asymmetric unit uniquely contains two independent molecules.

DFT calculations are employed to compute the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule in the gaseous phase. These calculations are typically performed using functionals like B3LYP or B3PW91 with basis sets such as 6-31G(d) or 6-311++G(d,p). The resulting theoretical parameters for bond lengths, bond angles, and torsion angles can then be compared with the experimental X-ray diffraction data.

In the solid state, the geometry of this compound is characterized by a significant twist between its two aromatic rings. The experimentally determined dihedral angle between the benzenesulfonyl ring and the 3-methylphenyl ring is 67.9 (1)° in one of the independent molecules and 68.6 (1)° in the other. The molecule is also twisted at the S-N bond, with C-S-N-C torsion angles of 55.8 (2)° and -58.4 (3)° for the two molecules. Such theoretical calculations provide a foundational understanding of the molecule's intrinsic structural preferences, free from crystal packing effects.

Selected Experimental Geometric Parameters for this compound.
ParameterMolecule 1Molecule 2Source
Dihedral Angle (Benzene Rings)67.9 (1)°68.6 (1)°
Torsion Angle (C-SO₂-NH-C)55.8 (2)°-58.4 (3)°

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, is a key technique for identifying functional groups within a molecule. DFT calculations are used to compute the harmonic vibrational frequencies of this compound. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending, torsion) are then correlated with the peaks observed in experimental spectra.

Due to the approximations inherent in the harmonic model, calculated frequencies are often systematically higher than experimental ones. To improve the correlation, a scaling factor is typically applied to the computed values. For benzenesulfonamide (B165840) derivatives, key vibrational modes include the N-H stretching, the asymmetric and symmetric stretching of the S=O bonds, and the vibrations of the phenyl rings. For instance, the N-H stretching vibration in related sulfonamides is observed in the range of 3444–3473 cm⁻¹.

Characteristic Vibrational Frequencies for Benzenesulfonamide Derivatives.
Vibrational ModeTypical Experimental Frequency Range (cm⁻¹)Description
ν(N-H)3400 - 3480N-H bond stretching
νₐₛ(S=O)1300 - 1350Asymmetric stretching of the sulfonyl S=O bonds
νₛ(S=O)1150 - 1180Symmetric stretching of the sulfonyl S=O bonds
ν(C-S)800 - 900Carbon-Sulfur bond stretching
ν(C=C)1450 - 1600Aromatic ring stretching

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the electron density of the HOMO is expected to be localized primarily on the 3-methylphenyl ring, which is the more electron-rich aromatic system. Conversely, the LUMO is likely centered on the benzenesulfonyl moiety, particularly the SO₂ group, which is electron-withdrawing. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Quantum Chemical Calculations of Intermolecular Interactions

In the solid state, the properties of this compound are governed by a network of intermolecular interactions. Quantum chemical methods are used to analyze these non-covalent forces.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule, partitioning the crystal space into regions where the electron density of a given molecule dominates.

The surface is often mapped with properties like d_norm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, indicating key interactions like hydrogen bonds. For this compound, the crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains.

This analysis can be condensed into a 2D "fingerprint plot," which summarizes all intermolecular contacts. The plot displays the distribution of internal (dᵢ) versus external (dₑ) distances from the surface. Different types of interactions appear as distinct patterns on the plot. For sulfonamides, the most significant contributions to the crystal packing typically come from H···H, O···H/H···O, and C···H/H···C contacts. The sharp spikes in the fingerprint plot at low dᵢ and dₑ values correspond to the strongest interactions, such as the N—H⋯O hydrogen bonds.

Typical Contributions of Intermolecular Contacts in Sulfonamide Crystals from Hirshfeld Analysis.
Interaction TypeTypical Percentage ContributionSource
O···H / H···O~40%
H···H~27%
C···H / H···C~12%
C···C~5%

The Molecular Electrostatic Potential Surface (MEPS) is a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack.

The MEPS map is color-coded to indicate different potential values. Regions of negative electrostatic potential (typically shown in red) are electron-rich and are susceptible to electrophilic attack. In this compound, these negative regions are expected to be concentrated around the highly electronegative oxygen atoms of the sulfonyl (SO₂) group. Regions of positive electrostatic potential (shown in blue) are electron-poor and represent sites for nucleophilic attack. The most positive region is anticipated to be around the hydrogen atom of the N-H group, which is consistent with its role as a hydrogen bond donor. The aromatic rings represent areas of intermediate, relatively neutral potential.

Quantitative Analysis of Noncovalent Interactions (e.g., QTAIM, NBO)

The stability and structure of molecular crystals are governed by a complex network of noncovalent interactions. Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are instrumental in quantifying these interactions. researchgate.netsemanticscholar.org

QTAIM analysis characterizes chemical bonds and noncovalent interactions based on the topology of the electron density, ρ(r). orientjchem.org At a bond critical point (BCP) between two interacting atoms, the values of the electron density and its Laplacian (∇²ρ(r)) provide insight into the nature of the interaction. For instance, in related sulfonamide systems, N-H···O hydrogen bonds are characterized by specific BCP properties that confirm their presence and strength. researchgate.net The analysis of non-covalent interactions (NCI) through reduced density gradient (RDG) plots further helps to visualize weak van der Waals forces, hydrogen bonds, and steric repulsions. researchgate.net

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP(O) on Sulfonylσ(N-S)Data Not AvailableHyperconjugation
LP(N)σ(S-O)Data Not AvailableHyperconjugation
LP(O) on Sulfonylσ(S-Caryl)Data Not AvailableHyperconjugation
π(C=C)phenylπ(C=C)phenylData Not AvailableIntra-ring Delocalization

Note: The data in the table is illustrative of the types of interactions analyzed via NBO for sulfonamides; specific calculated values for this compound require a dedicated computational study.

Dimerization Energy and Crystal Packing Simulations

The crystal structure of this compound reveals that intermolecular N-H···O hydrogen bonds are the primary forces directing its crystal packing. nih.gov The asymmetric unit of the title compound contains two independent molecules, which are linked into chains by these hydrogen bonds. nih.gov In a related compound, 2,4-dichloro-N-(3-methylphenyl)benzenesulfonamide, the crystal structure features inversion dimers linked by pairs of N-H···O hydrogen bonds. nih.govresearchgate.net

The strength of these interactions, or the dimerization energy, can be calculated using high-level computational methods. Approaches like Symmetry-Adapted Perturbation Theory (SAPT) or supermolecular calculations with density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), corrected for basis set superposition error (BSSE), are employed to determine the interaction energies. mdpi.com These calculations can dissect the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. mdpi.com

Crystal packing simulations utilize the calculated interaction energies to predict and analyze the three-dimensional arrangement of molecules in a crystal. Energy frameworks, for example, can visualize the energetic architecture of the crystal, highlighting the topology and magnitude of intermolecular forces that provide structural stability. mkjc.in For this compound, the key hydrogen bond geometries determined by X-ray crystallography provide the foundational data for such simulations. nih.gov

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1-H1N···O10.872.082.919162
N2-H2N···O30.822.172.981178

Data sourced from the crystallographic study of this compound. nih.gov

Molecular Modeling and Dynamics Simulations

Conformational Flexibility and Energy Landscapes

This compound is a conformationally flexible molecule, primarily due to the rotation around the S-N and N-C bonds. The solid-state conformation, as determined by X-ray crystallography, represents a low-energy minimum on the molecule's potential energy landscape. nih.gov The structure of this compound is characterized by a significant twist at the sulfonamide bridge. nih.govnih.gov

In the crystal structure, the two independent molecules exhibit dihedral angles of 67.9° and 68.6° between the two aromatic rings. nih.gov The molecule is further twisted at the sulfur atom, with C-S-N-C torsion angles of 55.8° and -58.4° in the two molecules, respectively. nih.gov This conformation is influenced by the substitution pattern on the phenyl rings. For comparison, the related 4-methyl-N-(3-methylphenyl)benzenesulfonamide shows a larger dihedral angle of 83.9° and a C-S-N-C torsion angle of 56.7°. nih.govresearchgate.net

The conformational energy landscape, which maps the energy of the molecule as a function of its rotatable bonds, can be explored using computational techniques like molecular dynamics simulations or systematic conformational searches. nih.govmdpi.comnih.gov These methods can identify various low-energy conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's dynamic behavior in different environments. nih.govmdpi.com

CompoundDihedral Angle (Rings) (°)C-S-N-C Torsion Angle (°)Reference
This compound (Molecule 1)67.955.8 nih.govnih.gov
This compound (Molecule 2)68.6-58.4 nih.govnih.gov
4-Methyl-N-(3-methylphenyl)benzenesulfonamide83.956.7 nih.gov
2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide68.6-60.2 nih.gov
2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide47.1-58.4 nih.gov

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, as well as the binding affinity. nih.gov The benzenesulfonamide scaffold is a well-known pharmacophore found in inhibitors of various enzymes, most notably the carbonic anhydrases (CAs). rsc.orgtandfonline.com

In docking studies of benzenesulfonamide derivatives with human carbonic anhydrase II (hCA II), the sulfonamide group acts as a key zinc-binding group. The deprotonated sulfonamide nitrogen and one of the sulfonyl oxygens coordinate to the catalytic Zn²⁺ ion in the active site. tandfonline.com The aromatic rings of the inhibitor typically engage in hydrophobic and van der Waals interactions with nonpolar residues in the active site cavity, while the N-H group can form hydrogen bonds with nearby residues like Thr199. tandfonline.com

While specific docking studies for this compound are not prevalent in the literature, its structural similarity to known inhibitors suggests it could be docked into the active sites of targets like CAs or other enzymes that recognize aryl sulfonamides. Such studies would predict its binding mode and affinity, providing a rationale for its potential biological activity and a starting point for further optimization. nih.govrsc.org For example, docking studies on N-substituted benzenesulfonamides have also explored their interactions with DNA, showing binding in the minor groove. tandfonline.com

Ligand ScaffoldTarget ProteinKey InteractionsPredicted Binding Energy (kcal/mol)Reference
Benzenesulfonamide DerivativesCarbonic Anhydrase IXCoordination with active site Zn²⁺, H-bonds with active site residues-7.0 to -8.5 (Typical range) rsc.org
Benzenesulfonamide-Thio-semicarbazonesBreast Cancer Receptor (4FA2)H-bonds, Hydrophobic interactions-8.2 to -9.5 nih.gov
N-substituted BenzenesulfonamidesDNA Minor GrooveH-bonds between sulfonyl oxygens and nucleotides (e.g., DG10)Not Specified tandfonline.com
Benzenesulfonamide-Phenylalanine DerivativesHIV-1 Capsid ProteinH-bonds, Hydrophobic interactionsNot Specified nih.gov

Structure-Based Drug Design (SBDD) Principles Applied to this compound Derivatives

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize ligands with high affinity and selectivity. The benzenesulfonamide moiety is a classic example of a scaffold that has been extensively developed using SBDD principles, particularly for designing potent and selective carbonic anhydrase inhibitors (CAIs). rsc.orgtandfonline.com

The general strategy involves two main components: the zinc-binding group (the sulfonamide) and the "tail," which comprises the rest of the molecule. tandfonline.com SBDD focuses on modifying the tail to exploit specific features of the target's active site. For instance, to achieve selectivity for the tumor-associated CA IX over the ubiquitous CA II isoform, designers might introduce moieties that interact with unique amino acid residues present only in the CA IX active site. rsc.org This can involve adding bulky groups, hydrogen bond donors/acceptors, or charged functionalities to the phenyl rings of the benzenesulfonamide core to form favorable interactions and improve the binding profile. rsc.org

Applying these principles to this compound, medicinal chemists could systematically modify its structure. For example:

Substitution on the Benzenesulfonyl Ring: Adding substituents at the para-position could extend into the active site, potentially reaching secondary binding pockets and enhancing affinity or selectivity.

Modification of the N-phenyl Ring: The 3-methyl group could be replaced with other functionalities to probe for new interactions. Its position could be altered to optimize packing against hydrophobic residues in a target binding site.

Scaffold Hopping: The phenyl rings could be replaced with other aromatic or heterocyclic systems to improve properties like solubility or to explore different binding modes.

These design ideas are guided by iterative cycles of computational modeling (docking), chemical synthesis, and biological evaluation, forming the core of the SBDD process. nih.govmdpi.com

Biological Activity and Mechanistic Studies of N 3 Methylphenyl Benzenesulfonamide Derivatives in Vitro Focus

In Vitro Antimicrobial Research

Derivatives of N-(3-Methylphenyl)benzenesulfonamide have shown promise as antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi. The structural modifications of the parent compound have led to the development of analogues with enhanced potency and selective toxicity towards microbial pathogens.

Antibacterial Activity Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

Several studies have highlighted the efficacy of this compound derivatives against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govnih.gov For instance, certain novel N-(substituted) thioacetamide (B46855) quinazolinone benzenesulfonamides have been synthesized and evaluated for their antimicrobial properties. nih.gov

In one study, a series of sulfonamide derivatives were tested against clinical isolates of S. aureus. The results, summarized in the table below, demonstrate that specific substitutions on the phenyl ring significantly influence the antibacterial activity. nih.govscispace.com Notably, compounds with electron-withdrawing groups, such as nitro moieties, exhibited stronger inhibition. nih.gov For example, N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide showed a pronounced effect on MRSA isolates, even more so than the antibiotic oxacillin (B1211168) in some cases. nih.govscispace.com

Table 1: In Vitro Antibacterial Activity of Selected Benzenesulfonamide (B165840) Derivatives against Staphylococcus aureus

Compound Test Strain MIC (µg/mL) Zone of Inhibition (mm)
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide S. aureus ATCC 29213 32 Not Reported
N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide S. aureus ATCC 29213 64 Not Reported

Data sourced from multiple studies. nih.govscispace.com

Another study synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which displayed potent antibacterial activity against S. aureus. nih.gov The isopropyl substituted derivative, in particular, showed a low minimum inhibitory concentration (MIC) of 3.9 µg/mL. nih.gov

Antibacterial Activity Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Klebsiella pneumoniae)

The efficacy of this compound derivatives extends to Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure. ijsr.net Research has shown that certain benzenesulfonamide derivatives exhibit significant inhibitory effects against pathogens such as Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. ijsr.netresearchgate.net

For instance, benzenesulfonamides bearing oxadiazole rings with electron-withdrawing groups like chloro and nitro at the 4-position of the aromatic ring demonstrated good antibacterial effect against E. coli. researchgate.net Conversely, derivatives with electron-donating groups like a phenoxy group at the same position showed good activity against P. aeruginosa. researchgate.net

In a study involving N-(1,3-Benzoxazol-2yl) benzene (B151609) sulfonamides, the synthesized compounds showed significant antibacterial activity against E. coli when compared to standard antibacterial drugs. ijsr.net Another research effort on N-(thiazol-2-yl)benzenesulfonamides revealed that several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Benzenesulfonamide Derivatives against Gram-Negative Bacteria

Compound Test Strain MIC (µg/mL) Zone of Inhibition (mm)
N-(7-bromo-1, 3-benzoxazol-2yl)-4-methylbenzene-1-sulfonamide E. coli Not Reported Good
4-bromo-N-(7-methyl-1, 3-benzoxazol-2-yl) benzene-1-sulfonamide E. coli Not Reported Good

Data compiled from various research articles. ijsr.netrsc.org

Antifungal Activity Against Fungal Pathogens (e.g., Candida albicans, Aspergillus niger)

In addition to their antibacterial properties, derivatives of this compound have been investigated for their potential as antifungal agents. These compounds have shown activity against various fungal pathogens, including Candida albicans and Aspergillus niger. researchgate.net

One study on N-benzylsalicylamide derivatives found that while the majority of the 65 tested compounds showed weak in vitro antifungal activity, certain derivatives, particularly N-(4'-Chlorobenzyl) salicylamides and N-(3',4'-dichlorobenzyl)-salicylamides, exhibited relatively high activity against filamentous fungi like Aspergillus fumigatus. nih.gov

Another research group synthesized a series of novel N-(substituted) thioacetamide quinazolinone benzenesulfonamides and tested them against Candida. nih.gov The results indicated that some of these derivatives possess notable antifungal activity.

Table 3: In Vitro Antifungal Activity of Selected Benzenesulfonamide Derivatives

Compound Class Fungal Pathogen MIC Range (µmol/L)
N-benzylsalicylamide derivatives Aspergillus fumigatus < 7.8
N-benzylsalicylamide derivatives Trichophyton mentagrophytes < 7.8

Data based on studies of benzenesulfonamide derivatives. nih.gov

Inhibition of Bacterial Biofilm Formation

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antimicrobial treatments. The ability of certain this compound derivatives to inhibit biofilm formation represents a significant advancement in antimicrobial research. rsc.orgnih.gov

A study on new benzenesulfonamide derivatives revealed their potential to inhibit bacterial growth and biofilm formation. rsc.org Specifically, analogues 4g and 4h showed potent anti-biofilm inhibition of 79.46% and 77.52%, respectively, against K. pneumoniae. rsc.org This suggests that these compounds may interfere with the mechanisms of cell adhesion and extracellular matrix production, which are crucial for biofilm development. nih.gov

Molecular Mechanisms of Antimicrobial Action (e.g., Folic Acid Synthesis Inhibition)

The antimicrobial activity of sulfonamides is classically attributed to their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds disrupt the production of folic acid, which is vital for bacterial growth and replication.

While this is a well-established mechanism for sulfonamides in general, research into specific this compound derivatives is ongoing to elucidate their precise molecular targets. It is plausible that these derivatives also exert their antimicrobial effects through the inhibition of folic acid synthesis, although other mechanisms may also be at play.

In Vitro Anticancer Research

The quest for novel anticancer agents has led to the investigation of this compound derivatives for their antiproliferative effects on various cancer cell lines. nih.govrsc.orgimmunopathol.comresearchgate.netmdpi.com These studies have revealed that certain derivatives can effectively inhibit the growth of cancer cells, suggesting their potential as leads for the development of new cancer therapies.

In one study, the antiproliferative activity of new benzenesulfonamide derivatives was explored against a panel of human cancer cell lines, including glioblastoma (U251), prostate cancer (PC-3), leukemia (K562), colorectal adenocarcinoma (HCT-15), breast adenocarcinoma (MCF-7), and lung adenocarcinoma (SKLU). researchgate.net The results showed that some compounds exhibited selective activity against specific cancer cell lines. researchgate.net

Another study investigated the cytotoxic effects of benzenesulfonamide derivatives against A549 lung cancer cells. immunopathol.com The findings indicated that these compounds effectively reduced the proliferation of A549 cells after 72 hours of treatment. immunopathol.com The mechanisms of action appeared to be multifaceted, involving the modulation of reactive oxygen species (ROS) levels and a decrease in intracellular pH. immunopathol.com

Table 4: In Vitro Anticancer Activity of Selected Benzenesulfonamide Derivatives

Compound/Derivative Class Cancer Cell Line IC50/GI%
Benzenesulfonamide derivative 17 MCF-7 (Breast Adenocarcinoma) 0.31 µM
Benzenesulfonamide derivative 22 Caco-2 (Colon Carcinoma) 4.98 µM
Benzenesulfonamide derivative 12d MDA-MB-468 (Breast Cancer) 62% GI

Furthermore, research on benzenesulfonamide-bearing imidazole (B134444) derivatives identified compounds that were more effective against human triple-negative breast cancer (MDA-MB-231) cells compared to malignant melanoma (IGR39) cells. mdpi.com The most cytotoxic compound had a half-maximal effective concentration (EC50) of 20.5 ± 3.6 µM against the MDA-MB-231 cell line. mdpi.com

Cytotoxic Activity Against Specific Cancer Cell Lines (e.g., HepG2, MCF-7)

Derivatives of benzenesulfonamide have demonstrated cytotoxic effects against various cancer cell lines, including the human hepatocellular carcinoma cell line (HepG2) and the human breast adenocarcinoma cell line (MCF-7). The cytotoxic potential is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

For instance, a series of novel benzenesulphonohydrazide derivatives were tested for their antiproliferative activity. One particular compound in this series exhibited notable cytotoxicity against HepG2 cells. cerradopub.com.br In another study, benzenesulfonamide-bearing imidazole derivatives were synthesized and evaluated for their effects on cancer cell viability. One of the most active compounds showed an EC50 value of 20.5 ± 3.6 µM against the MDA-MB-231 human triple-negative breast cancer cell line, which is another commonly studied breast cancer cell line. mdpi.comnih.gov Furthermore, a study on the anticancer potential of sulfonamide moieties reported that 2,5-Dichlorothiophene-3-sulfonamide exhibited a GI50 of 7.13 ± 0.13 µM against MCF-7 cells. nih.gov

The cytotoxic activity of these derivatives is influenced by the nature and position of substituents on both the benzenesulfonamide and the N-phenyl rings. While specific IC50 values for this compound are not extensively documented in the reviewed literature, the data from structurally related compounds suggest that this class of molecules holds promise as a scaffold for the development of new cytotoxic agents.

Table 1: Cytotoxic Activity of Selected Benzenesulfonamide Derivatives

CompoundCell LineActivity (µM)
Benzenesulfonamide-bearing imidazole derivativeMDA-MB-231EC50: 20.5 ± 3.6
2,5-Dichlorothiophene-3-sulfonamideMCF-7GI50: 7.13 ± 0.13
Thiazol-4-one-benzenesulfonamide derivative (4e)MCF-7IC50: 4.58
Thiazol-4-one-benzenesulfonamide derivative (4e)MDA-MB-231IC50: 3.58

Inhibition of Specific Enzymatic Targets (e.g., Carbonic Anhydrase Isozymes hCA IX, hCA XII)

A significant area of research for benzenesulfonamide derivatives is their role as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII. acs.org These enzymes are involved in pH regulation in tumor microenvironments and are considered important targets for cancer therapy. rsc.org The inhibitory activity is quantified by the inhibition constant (Ki), with lower values indicating greater potency.

Various studies have reported the synthesis of benzenesulfonamide derivatives and their evaluation against a panel of human carbonic anhydrase isoforms. For example, a series of hydrazonobenzenesulfonamides showed inhibitory activity at low nanomolar levels against hCA IX and hCA XII. rsc.org Another study on hydrazide-sulfonamide hybrids also reported promising inhibitory results against these isoforms. nih.gov The selectivity of these inhibitors for the tumor-associated isoforms over the ubiquitously expressed hCA I and hCA II is a critical factor in the development of targeted cancer therapies. Some compounds have been identified as highly selective inhibitors of hCA IX, showing significantly less activity against hCA XII. nih.gov

Table 2: Inhibition of Carbonic Anhydrase Isozymes by Selected Sulfonamide Derivatives

Compound TypeTarget IsozymeInhibition Constant (Ki) Range (nM)
HydrazonobenzenesulfonamideshCA IX34.3 - 67.5
HydrazonobenzenesulfonamideshCA XII8.05 - 68.7
4-(Pyrazolyl)benzenesulfonamide ureashCA IX15.9 - 67.6
4-(Pyrazolyl)benzenesulfonamide ureashCA XII16.7 - 65.7
Thiazol-4-one-benzenesulfonamide derivativeshCA IX10 - 338

Mechanisms of Action at the Cellular and Molecular Level (e.g., Apoptosis Induction, Cell Cycle Arrest)

The cytotoxic effects of benzenesulfonamide derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to cause cell cycle arrest in cancer cells. These mechanisms prevent the uncontrolled proliferation of tumor cells.

One study on a benzothiazole (B30560) derivative containing a 2-(4-amino-3-methylphenyl) moiety, structurally related to the subject of this article, demonstrated that the compound induces DNA damage and subsequent cell cycle arrest in MCF-7 breast cancer cells. mdpi.com The treated cells showed a notable increase in the proportion of cells in the G1 and S phases of the cell cycle, with a corresponding decrease in the G2/M phase population. mdpi.com

Other research has shown that different sulfonamide derivatives can induce apoptosis in various cancer cell lines. researchgate.net For example, studies on hepatocellular carcinoma cells (HepG2 and Huh7) treated with tomentosin, a sesquiterpene lactone, revealed an increased population of cells in the SubG1 and G2/M stages of the cell cycle, indicative of apoptosis and cell cycle arrest. nih.gov While not a benzenesulfonamide, this study highlights the common mechanisms of anticancer agents. The induction of apoptosis is often confirmed by techniques such as Annexin V/propidium iodide double staining and TUNEL assays, which detect apoptotic cells and DNA fragmentation, respectively. nih.gov

The molecular pathways involved can include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. researchgate.net Furthermore, the activation of caspases, which are key executioner enzymes in the apoptotic cascade, is another hallmark of this mode of cell death. mdpi.com

In Vitro Cellular Uptake Studies

The efficacy of a drug is dependent on its ability to enter the target cells. In vitro cellular uptake studies are therefore crucial to understand the bioavailability of a compound at the cellular level. For small molecules like this compound derivatives, cellular uptake can occur through passive diffusion across the cell membrane or via active transport mechanisms.

While specific studies on the cellular uptake of this compound are limited, research on other benzenesulfonamide derivatives provides some insights. For instance, a study on new aryl thiazolone–benzenesulfonamides performed cellular uptake analysis on the three most active compounds in MDA-MB-231 breast cancer cells using High-Performance Liquid Chromatography (HPLC). rsc.org This method allows for the quantification of the intracellular concentration of the compounds.

The cellular permeability of sulfonamide derivatives can also be predicted using computational models, such as Caco-2 cell permeability assays, which simulate the intestinal barrier. rsc.orgnih.gov These in silico and in vitro models help in the early stages of drug development to predict the absorption and distribution of a compound. The physicochemical properties of the molecule, such as lipophilicity, play a significant role in its ability to cross the cell membrane. rsc.org

In Vitro Anti-inflammatory and Antioxidant Research

Beyond their anticancer properties, benzenesulfonamide derivatives have been investigated for their potential as anti-inflammatory and antioxidant agents. Inflammation and oxidative stress are implicated in a wide range of chronic diseases.

In vitro anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory mediators. For example, some 1,3,5-triazine (B166579) derivatives of benzenesulfonamide have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6 in in vivo models, which can be correlated with in vitro assays. The ability of a compound to stabilize red blood cell membranes under hypotonic stress is also used as an in vitro indicator of anti-inflammatory activity.

The antioxidant potential of these compounds is evaluated through various in vitro assays that measure their ability to scavenge free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. Additionally, the ferric reducing antioxidant power (FRAP) assay can be used to determine the reducing ability of a compound. Studies have shown that some benzenesulfonamide derivatives possess significant antioxidant activity, which is often attributed to their chemical structure and the presence of specific functional groups that can donate hydrogen atoms or electrons to neutralize free radicals.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry as they provide insights into how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR investigations focus on understanding the impact of different substituents on their cytotoxic, enzyme inhibitory, anti-inflammatory, and antioxidant properties.

Impact of Substituent Variation on In Vitro Biological Efficacy

The biological efficacy of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings.

In the context of carbonic anhydrase inhibition, the "tail approach" is often used in drug design, where modifications are made to the part of the molecule that extends out of the active site of the enzyme. These modifications can significantly affect the binding affinity and selectivity of the inhibitor for different CA isoforms. For instance, the presence of specific hydrophobic groups can enhance binding to the hydrophobic pocket of the active site, while other functional groups can interact with hydrophilic residues, thereby influencing isoform specificity.

These SAR studies are essential for the rational design of new this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.

Lack of Specific Research Data on this compound Derivatives Precludes Article Generation

The conducted searches covered a wide range of keywords and databases, focusing on identifying any studies that have synthesized and biologically evaluated derivatives of this compound. The aim was to find data related to the identification of key pharmacophoric features for target interactions, as specified in the user's request.

While there is a wealth of information on the biological activities of the broader class of benzenesulfonamides, the strict requirement to focus solely on derivatives of this compound cannot be met with the currently available scientific literature. Generating content on this topic without specific data would lead to speculation and would not adhere to the principles of scientific accuracy.

Therefore, due to the lack of specific research findings, it is not possible to generate the requested article on the "," including the subsection on "Identification of Key Pharmacophoric Features for Target Interactions." To provide an article of the required professional and authoritative quality, it is imperative to rely on peer-reviewed research that directly addresses the subject compound and its derivatives.

At present, the scientific community has not published research that would provide the necessary details to fulfill this specific request.

Table of Compounds Mentioned

Advanced Applications and Future Research Directions

Exploration as Catalytic Agents in Organic Transformations

The inherent structural features of N-arylbenzenesulfonamides, including N-(3-Methylphenyl)benzenesulfonamide, make them attractive candidates for development as catalytic agents in a variety of organic transformations. The sulfonamide moiety can act as a coordinating site for metal centers or as a hydrogen bond donor, facilitating the activation of substrates and influencing the stereochemical outcome of reactions.

While direct catalytic applications of this compound are still in the exploratory phase, research into analogous sulfonamide structures has demonstrated their utility in asymmetric catalysis. Chiral mono- and bis-sulfonamides have been successfully employed as ligands in metal-catalyzed reactions, including alkylations of aldehydes, asymmetric transfer hydrogenation of ketones, and Diels-Alder reactions. These ligands, when complexed with metals such as titanium, can create a chiral environment that directs the formation of a specific enantiomer of the product.

Future research is anticipated to focus on the synthesis of chiral derivatives of this compound and the evaluation of their catalytic efficacy. The methyl group on the phenyl ring offers a site for further functionalization, allowing for the fine-tuning of steric and electronic properties to optimize catalytic activity and selectivity. The development of bifunctional sulfonamide organocatalysts, which utilize the acidic nature of the sulfonamide proton, also presents a promising avenue for the application of this compound derivatives in metal-free catalytic systems.

Development as Biological Probes and Research Tools

The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore found in numerous therapeutic agents. ajchem-b.comresearchgate.net This prevalence in medicinal chemistry suggests that derivatives of this compound could be developed as biological probes and research tools to investigate various physiological and pathological processes.

The development of fluorescent probes for bio-imaging is a particularly promising area. While this compound itself is not inherently fluorescent, its structure can be modified to incorporate fluorophores. The sulfonamide moiety can act as a recognition element for specific biological targets, such as enzymes or receptors. Upon binding, a conformational change could elicit a change in the fluorescent signal, allowing for the visualization and quantification of the target in living cells. For instance, sulfonamide-containing naphthalimides have been synthesized and shown to act as fluorescent imaging probes in tumor cells. nih.gov

Furthermore, the exploration of benzenesulfonamide derivatives as inhibitors of enzymes like carbonic anhydrases is an active area of research. nih.gov this compound and its analogs could be developed into selective inhibitors for particular carbonic anhydrase isozymes, serving as valuable research tools to elucidate the roles of these enzymes in health and disease.

Potential Contributions to Materials Science Research

The rigid structure and potential for intermolecular interactions make this compound a valuable building block for the creation of novel materials with tailored properties. The study of its crystal structure reveals insights into its packing and hydrogen bonding capabilities, which are crucial for designing crystalline materials and polymers. nih.gov

The incorporation of the this compound unit into polymer backbones could lead to materials with enhanced thermal stability and specific mechanical properties. The aromatic rings contribute to rigidity, while the sulfonamide group can participate in hydrogen bonding, leading to ordered polymer chains and potentially semi-crystalline or liquid-crystalline behavior. Research into poly(arylene ether)s containing heterocyclic units has demonstrated the potential for creating high-performance polymers with excellent thermal and mechanical properties. kpi.ua

Moreover, the ability of the sulfonamide group to coordinate with metal ions opens up possibilities for the development of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis. The specific stereoelectronic profile of this compound could lead to the formation of unique network topologies with interesting functional properties.

Future Methodological Advancements in this compound Research

Future research on this compound will likely focus on the development of more efficient, sustainable, and versatile synthetic methodologies. While traditional methods for sulfonamide synthesis are well-established, there is a growing demand for greener approaches that minimize waste and avoid hazardous reagents. frontiersrj.com This includes the development of catalytic methods that proceed under milder conditions and with higher atom economy. Recent advances in the synthesis of sulfonamides include one-pot procedures from thiols and the use of sulfur dioxide surrogates. frontiersrj.com

In terms of characterization, advanced analytical techniques will play a crucial role in understanding the structure-property relationships of this compound and its derivatives. Techniques such as two-dimensional NMR spectroscopy and high-resolution mass spectrometry will be essential for unambiguous structure elucidation. Furthermore, computational modeling and theoretical studies will become increasingly important for predicting the properties and reactivity of new derivatives, thus guiding synthetic efforts. openpharmaceuticalsciencesjournal.com In silico screening for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will also be a valuable tool in the development of new drug candidates based on this scaffold. openpharmaceuticalsciencesjournal.com

Interdisciplinary Research Opportunities and Emerging Frontiers

The versatile nature of the this compound scaffold provides a platform for numerous interdisciplinary research opportunities. The intersection of medicinal chemistry, materials science, and catalysis will likely yield the most significant breakthroughs.

One emerging frontier is the development of "theranostic" agents, which combine therapeutic and diagnostic functionalities in a single molecule. A derivative of this compound could be designed to not only inhibit a specific enzyme but also to provide a fluorescent signal upon binding, allowing for simultaneous treatment and monitoring of disease progression.

Another exciting area is the development of smart materials that respond to external stimuli. For example, polymers incorporating this compound could be designed to change their shape or release a payload in response to changes in pH or the presence of a specific analyte. In the realm of catalysis, the immobilization of this compound-based catalysts on solid supports could lead to the development of highly recyclable and environmentally friendly catalytic systems.

The continued exploration of this compound and its derivatives at the interface of chemistry, biology, and materials science is expected to open up new avenues for innovation and address key challenges in healthcare and technology. researchgate.netijpsjournal.com

Q & A

Q. Basic Techniques :

  • IR Spectroscopy : Confirms sulfonamide N–H stretching (~3260 cm⁻¹) and S=O vibrations (~1150–1350 cm⁻¹).
  • NMR : ¹H NMR shows aromatic protons (δ 6.8–7.8 ppm) and methyl group signals (δ 2.3 ppm).
  • X-ray Diffraction : Resolves bond lengths (e.g., S–N: ~1.62 Å) and torsion angles .
    Advanced Applications : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) validate molecular connectivity. Synchrotron X-ray sources improve precision in hydrogen atom positioning .

How can solvent-free synthesis methods improve the environmental footprint of producing this compound?

Methodological Approach : Using AlCl₃ under solvent-free conditions reduces waste and energy consumption. Key steps include:

  • Mechanochemical grinding of benzenesulfonamide and aldehydes.
  • Temperature control (room temp. to 85°C) to balance reaction rate and side-product formation.
  • Post-reaction purification via crystallization (ethyl acetate/hexane) to achieve >90% yield .

What strategies are effective in evaluating the biological activity of benzenesulfonamide derivatives?

Q. Basic Screening :

  • Antibacterial Assays : Disk diffusion or microdilution against E. coli and S. aureus.
  • Enzymatic Inhibition : Target-specific assays (e.g., COX-2 inhibition via ELISA).
    Advanced SAR Studies : Modifying substituents (e.g., adding chloro or methyl groups) and testing cytotoxicity (MTT assay) or anti-inflammatory activity (NLRP3 inflammasome inhibition). Pharmacokinetic profiling (e.g., LogP, metabolic stability) guides lead optimization .

How do computational tools like SHELX enhance structural validation in crystallography?

Basic Use : SHELXL refines atomic coordinates using least-squares minimization, improving R-factors (<0.05 for high-resolution data). Hydrogen atoms are added via riding models or difference maps .
Advanced Validation : Tools like ADDSYM (in PLATON) detect missed symmetry elements, while TWINABS addresses twinning in low-quality crystals. Molecular dynamics simulations (e.g., AMBER) predict conformational flexibility under physiological conditions .

What are common impurities in synthesized this compound, and how are they identified?

Q. Basic Identification :

  • TLC : Spots corresponding to unreacted m-toluidine (Rf ~0.5 in ethyl acetate/hexane).
  • Melting Point Analysis : Sharp mp (168–172°C) indicates purity; broad ranges suggest contaminants .
    Advanced Quantification : HPLC-MS detects trace impurities (e.g., sulfonic acid byproducts). Solid-state NMR identifies amorphous vs. crystalline impurities .

How do substituents on the benzene ring influence the compound’s physicochemical properties?

Q. Basic Effects :

  • Electron-Withdrawing Groups (e.g., Cl) : Increase sulfonamide acidity (lower pKa).
  • Methyl Groups : Enhance lipophilicity (higher LogP) .
    Advanced Design : Quantum mechanical calculations (DFT) predict substituent effects on hydrogen bond strength and solubility. Substituent Hammett constants (σ) correlate with biological activity in SAR models .

What are the challenges in resolving conflicting data from X-ray and NMR structural analyses?

Q. Resolution Strategy :

  • X-ray vs. Solution-State NMR : Crystal packing forces may distort conformations. Compare solution-state NOESY (NMR) with solid-state structures.
  • Dynamic Effects : Variable-temperature NMR captures flexible moieties (e.g., rotating sulfonamide groups) .

How can researchers optimize crystallization conditions for high-quality single crystals?

Basic Protocol : Slow evaporation of ethanolic solutions at room temperature. Seed crystals or gradient cooling (4°C to −20°C) enhance nucleation .
Advanced Techniques : Use of microfluidic devices for controlled solvent diffusion. Additives (e.g., ionic liquids) reduce polymorphism risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.